molecular formula C13H11N5O2S B511845 2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 690960-24-8

2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B511845
CAS RN: 690960-24-8
M. Wt: 301.33g/mol
InChI Key: NKCZDRXBLFMWCM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring . It also has a phenyl group and a thioacetamide group attached to the pyrazolo[3,4-d]pyrimidine core.


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can act as precursors in the preparation of other fused heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar groups would increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Polyfunctionally Substituted Heterocycles

This compound has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene . These heterocycles incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety .

Antioxidant Activity

Some of the synthesized compounds, specifically pyrazole and thiophene derivatives, have shown antioxidant activity nearly equal to that of ascorbic acid . This suggests potential applications in health and wellness products.

Biological and Pharmacological Activities

Pyrazole derivatives, which can be synthesized using this compound, are known to have interesting biological and pharmacological activities . They are useful as starting materials for the synthesis of several polysubstituted fused pyrazoles .

Preparation of Fused Heterocyclic Systems

5-Aminopyrazoles, which can be synthesized from this compound, have been extensively used as precursors in the preparation of other fused heterocyclic systems like pyrazolotriazinones, pyrazolo-triazepinones, and pyrazolopyrimidinones .

Antibacterial Activity

Pyrazolopyrimidinones, which can be synthesized from this compound, have been found to have antibacterial activity . This suggests potential applications in the development of new antibiotics.

Antiproliferative Activity

These molecules have also shown antiproliferative activity , suggesting potential applications in cancer treatment.

CNS Modulating Activity

Pyrazolopyrimidinones have shown CNS modulating activity , suggesting potential applications in the treatment of neurological disorders.

Anti-inflammatory Activity

These molecules have also shown anti-inflammatory activity , suggesting potential applications in the treatment of inflammatory diseases.

Future Directions

The future research directions would depend on the specific biological activity of the compound. Given the wide range of activities associated with pyrazolo[3,4-d]pyrimidines, there are many potential directions for future research .

properties

IUPAC Name

2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c14-10(19)7-21-13-16-11-9(6-15-17-11)12(20)18(13)8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,19)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCZDRXBLFMWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Reactant of Route 6
2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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